![molecular formula C12H13NO B2420382 4-(4-Ethynylphenyl)morpholine CAS No. 41876-72-6](/img/structure/B2420382.png)
4-(4-Ethynylphenyl)morpholine
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Overview
Description
Synthesis Analysis
Morpholines, including “4-(4-Ethynylphenyl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The morpholine motif, which is part of the “4-(4-Ethynylphenyl)morpholine” structure, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Theoretical calculations and IR spectral analysis have revealed that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .
Chemical Reactions Analysis
Morpholines, including “4-(4-Ethynylphenyl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds in a stereoselective manner using transition metal catalysis .
Physical And Chemical Properties Analysis
“4-(4-Ethynylphenyl)morpholine” is a solid at room temperature . It has a molecular weight of 187.24 .
Scientific Research Applications
Chemical Synthesis
“4-(4-Ethynylphenyl)morpholine” is a chemical compound with the molecular formula C12H13NO . It is used in various chemical synthesis processes due to its unique structure and reactivity .
Precursor in Medicinal Chemistry
This compound has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
Antidiabetic Drug Research
It has been used in the field of antidiabetic drug research . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity .
Antimigraine Drug Research
This compound has also been used in the research of antimigraine drugs . The thiomorpholine group can be used as a building block in amide-coupling reactions .
Kinase Inhibitor Research
“4-(4-Ethynylphenyl)morpholine” has been widely used in the research of kinase inhibitors . The thiomorpholine group can be used as a building block in amide-coupling reactions .
Reverse Transcriptase Inhibitor Research
This compound has been used in the research of reverse transcriptase inhibitors . The thiomorpholine group can be used as a building block in amide-coupling reactions .
Antibiotic Research
It has been used in the research of antibiotics . The thiomorpholine group can be used as a building block in amide-coupling reactions .
Antifungal and Antimycobacterial Agent Research
“4-(4-Ethynylphenyl)morpholine” has been used in the research of antifungal and antimycobacterial agents . The thiomorpholine group can be used as a building block in amide-coupling reactions .
Mechanism of Action
Safety and Hazards
The safety data sheet for morpholine, a related compound, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child .
properties
IUPAC Name |
4-(4-ethynylphenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSLECRPQHOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethynylphenyl)morpholine | |
CAS RN |
41876-72-6 |
Source
|
Record name | 4-(4-ethynylphenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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